molecular formula C13H15ClO B14156883 (4-Chlorocyclohexyl)-phenylmethanone CAS No. 7472-30-2

(4-Chlorocyclohexyl)-phenylmethanone

Cat. No.: B14156883
CAS No.: 7472-30-2
M. Wt: 222.71 g/mol
InChI Key: PMBZNLPUVLVDTA-UHFFFAOYSA-N
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Description

(4-Chlorocyclohexyl)-phenylmethanone is an organic compound that features a cyclohexane ring substituted with a chlorine atom and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorocyclohexyl)-phenylmethanone typically involves the reaction of 4-chlorocyclohexanone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

4-Chlorocyclohexanone+Benzyl chlorideNaOH, RefluxThis compound\text{4-Chlorocyclohexanone} + \text{Benzyl chloride} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 4-Chlorocyclohexanone+Benzyl chlorideNaOH, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorocyclohexyl)-phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the cyclohexane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorocyclohexyl-phenylmethanone carboxylic acid.

    Reduction: Formation of 4-chlorocyclohexyl-phenylmethanol.

    Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorocyclohexyl)-phenylmethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorocyclohexyl)-phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorocyclohexanone: A precursor in the synthesis of (4-Chlorocyclohexyl)-phenylmethanone.

    Benzyl chloride: Another precursor used in the synthesis.

    4-Chlorocyclohexyl-phenylmethanol: A reduced form of the compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexane ring with a phenylmethanone group and a chlorine substituent makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

7472-30-2

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

(4-chlorocyclohexyl)-phenylmethanone

InChI

InChI=1S/C13H15ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

PMBZNLPUVLVDTA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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